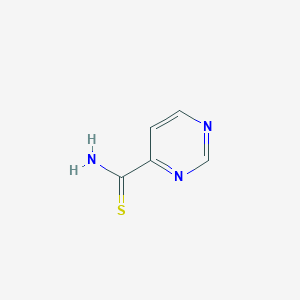

Pyrimidine-4-carbothioamide

Description

Significance of the Pyrimidine (B1678525) Scaffold in Drug Discovery and Therapeutics

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. nih.gov As an essential component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, making them readily interactive with biological systems such as enzymes and genetic material. nih.gov This inherent biocompatibility and the versatility of its chemical structure have made the pyrimidine core a popular framework for the development of a wide array of therapeutic agents. gsconlinepress.comnih.gov The number of FDA-approved drugs incorporating the pyrimidine scaffold continues to grow, a testament to its clinical significance. nih.govingentaconnect.com

The therapeutic applications of pyrimidine derivatives are extensive and diverse, spanning a range of diseases. nih.govnih.gov They are well-established as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govmdpi.com In oncology, for instance, pyrimidine analogs like 5-Fluorouracil have been cornerstone antimetabolites for decades. gsconlinepress.com More recent targeted therapies, including kinase inhibitors like Imatinib and Osimertinib, also feature the pyrimidine core, highlighting its adaptability in modern drug design. tandfonline.comekb.eg The scaffold's ability to be functionalized at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, optimizing their potency and selectivity for specific biological targets. researchgate.netnih.gov

The broad biological activity of pyrimidines is a direct result of the numerous ways the core structure can be modified. tandfonline.com Substitutions at the C-2, C-4, or C-6 positions can significantly influence the compound's therapeutic action. researchgate.net This structural diversity has led to the development of pyrimidine-based drugs for a multitude of conditions beyond infection and cancer, including cardiovascular diseases, neurological disorders, and diabetes. nih.govmdpi.com The continued exploration of the pyrimidine scaffold is a vibrant area of research, with scientists constantly seeking to unlock new therapeutic possibilities. nih.govtandfonline.com

Table 1: Examples of Marketed Drugs Containing the Pyrimidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| 5-Fluorouracil | Anticancer |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Rosuvastatin | Antihyperlipidemic |

| Trimethoprim | Antibacterial |

| Zidovudine (AZT) | Antiviral (Anti-HIV) |

| Minoxidil | Antihypertensive/Hair Growth |

| Flucytosine | Antifungal |

| Rilpivirine | Antiviral (Anti-HIV) |

| Osimertinib | Anticancer (Kinase Inhibitor) |

| Nilotinib | Anticancer (Kinase Inhibitor) |

This table provides a selection of well-known drugs that contain the pyrimidine core, illustrating the scaffold's broad therapeutic impact.

Overview of the Carbothioamide Moiety in Bioactive Compounds

The carbothioamide group, also known as the thioamide group, is a fascinating and functionally significant moiety in medicinal chemistry. nih.gov It is often considered a bioisostere of the amide group, meaning it has a similar size and electronic configuration, yet it possesses distinct chemical properties that can be advantageously exploited in drug design. nih.govtandfonline.com The substitution of an oxygen atom in an amide with a sulfur atom to form a thioamide results in several key differences. The carbon-sulfur double bond (C=S) is longer and the sulfur atom is less electronegative than oxygen, which alters the molecule's polarity, lipophilicity, and hydrogen bonding capabilities. nih.govtandfonline.com Specifically, thioamides are better hydrogen bond donors but poorer acceptors compared to their amide counterparts. nih.gov

These unique properties have led to the incorporation of the carbothioamide moiety into a wide range of bioactive compounds with diverse pharmacological activities. tandfonline.comontosight.ai Thioamide-containing molecules have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comontosight.ai For example, the FDA-approved drugs ethionamide (B1671405) and prothionamide are thioamides used in the treatment of multidrug-resistant tuberculosis. nih.gov The enhanced stability of the thioamide group against enzymatic degradation by proteases, compared to the amide bond, makes it a particularly useful modification in peptide-based drug candidates. nih.govtandfonline.com

Furthermore, the carbothioamide moiety can participate in metal chelation and can act as a slow-releasing donor of hydrogen sulfide (B99878) (H₂S), a signaling molecule with various physiological roles. tandfonline.com This latter property is being explored for the development of bifunctional drugs where the release of H₂S may enhance the therapeutic effect of the primary pharmacophore. tandfonline.com The versatility of the carbothioamide group, from improving the pharmacokinetic profile of peptides to imparting specific biological activities, underscores its importance as a valuable functional group in the medicinal chemist's toolkit. tandfonline.combohrium.com

Importance of Pyrimidine-4-carbothioamide as a Research Target

The conjugation of the pyrimidine scaffold with a carbothioamide group at the 4-position gives rise to this compound, a molecule that has emerged as a significant research target. This specific arrangement combines the established therapeutic potential of the pyrimidine ring with the unique physicochemical properties of the carbothioamide moiety, creating a platform for the discovery of novel bioactive agents. nih.govtandfonline.com Researchers have been actively synthesizing and evaluating derivatives of this compound for a range of biological activities.

Studies have shown that compounds based on the this compound framework exhibit promising potential in various therapeutic areas. For instance, certain derivatives have been investigated for their anticonvulsant properties, with some showing significant efficacy in preclinical models of epilepsy. nih.gov The design of these molecules often involves structural modifications inspired by known anticonvulsant drugs, with the this compound core serving as a novel scaffold. nih.gov

In addition to neurological applications, this compound derivatives have been explored for their potential as antimicrobial and antidiabetic agents. mdpi.comderpharmachemica.com The presence of both the pyrimidine and the carbothioamide functionalities provides multiple points for interaction with biological targets, such as enzymes and receptors. For example, some studies have focused on the synthesis of pyrimidine-carbothioamide hybrids that also incorporate other heterocyclic systems like triazoles, with the aim of developing new antibacterial agents. derpharmachemica.com The rationale behind this research is that the combination of these privileged structures may lead to synergistic effects and novel mechanisms of action. The ongoing investigation into this compound and its analogs highlights its importance as a lead structure in the quest for new and effective medicines.

Scope and Rationale of the Comprehensive Research Outline

This article aims to provide a comprehensive and focused examination of the chemical compound this compound. The rationale for this in-depth analysis stems from the growing interest in this molecule as a promising scaffold in medicinal chemistry, as outlined in the preceding sections. By dissecting the individual significance of the pyrimidine core and the carbothioamide moiety, and then considering their combined potential in this compound, it becomes clear that this compound warrants a detailed investigation.

The scope of this article will be strictly limited to the chemical and biological aspects of this compound as a research entity. The subsequent sections will delve into the synthesis, chemical properties, and various biological activities that have been reported for this compound and its derivatives. The intention is to create a scientifically rigorous resource for researchers and students in the field of medicinal chemistry. By systematically presenting the current state of knowledge on this compound, this work seeks to facilitate a deeper understanding of its potential and to encourage further research into its therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNQBKNGMFMEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724327 | |

| Record name | Pyrimidine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88891-74-1 | |

| Record name | Pyrimidine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of Pyrimidine-4-carbothioamide Core Structures

The synthesis of the this compound core is not a singular process but rather a multi-step endeavor that begins with the formation of the foundational pyrimidine (B1678525) ring. Chemists employ various strategies, primarily cycloaddition and condensation reactions, to build this heterocyclic system. Following the ring's construction, specific methods are used to introduce the carbothioamide group at the desired position.

Cycloaddition Reactions for Pyrimidine Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to assembling the pyrimidine skeleton from multiple components. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

One prominent method is the inverse-electron-demand Diels-Alder (IEDDA) reaction, often denoted as a [4+2] cycloaddition. In this approach, an electron-deficient 1,3-diazadiene (the 4π component) reacts with an electron-rich dienophile (the 2π component). More commonly for pyrimidine synthesis, 1,3,5-triazines serve as the source of the N-C-N fragment. For instance, TFA-catalyzed IEDDA reactions between electron-deficient 1,3,5-triazines and aldehydes or ketones can yield highly functionalized pyrimidines. organic-chemistry.org This process involves a cascade of hetero-Diels-Alder and retro-Diels-Alder reactions. organic-chemistry.org Similarly, amidines can undergo cycloaddition with 1,2,3-triazines that have electron-donating substituents at the C5 position, providing 2,5-disubstituted pyrimidines in excellent yields. mdpi.comacs.org

Other cycloaddition strategies have been developed, including [3+3] cycloadditions, such as the reaction between acetylacetone (B45752) and urea (B33335) to form the pyrimidine ring, which can then undergo further functionalization. mdpi.com

| Cycloaddition Strategy | Reactants | Catalyst/Conditions | Outcome | Reference |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,3,5-Triazines, Aldehydes/Ketones | Trifluoroacetic Acid (TFA) | Highly functionalized pyrimidines | organic-chemistry.org |

| [4+2] Cycloaddition | 1,2,3-Triazines, Amidines | Heat | 2,5-Disubstituted pyrimidines | mdpi.comacs.org |

| [3+3] Cycloaddition | Acetylacetone, Urea | Not specified | Pyrimidine ring formation | mdpi.com |

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are the most traditional and widely utilized methods for pyrimidine synthesis. The classic Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This method is highly versatile, allowing for a wide range of substituents on the final pyrimidine ring depending on the choice of starting materials. Variations of the Pinner reaction, such as using β-keto esters or unsaturated ketones, further expand its scope. mdpi.com

A prominent multicomponent reaction for pyrimidine synthesis is the Biginelli reaction, although its direct application for 4-carbothioamide synthesis is less common. More relevant are one-pot, three-component reactions that can construct the ring with desired functionalities. For example, pyrimidine-5-carbonitrile derivatives have been synthesized via a one-pot reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, catalyzed by magnetic Fe3O4 nanoparticles under solvent-free conditions. growingscience.com The resulting cyano group at the 5-position is a valuable handle that can potentially be converted to a carbothioamide.

Another approach involves the cyclocondensation of β-keto esters and amidines, which can be promoted by ultrasound irradiation to yield highly substituted 4-pyrimidinols. organic-chemistry.org The hydroxyl group at the 4-position can then be chemically transformed in subsequent steps.

| Condensation Method | Key Reactants | Typical Conditions | Primary Product Type | Reference |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Basic or acidic | Substituted pyrimidines | mdpi.comsemanticscholar.org |

| Three-Component Reaction | Aldehyde, Malononitrile, Amidine HCl | Fe3O4 nanoparticles, solvent-free | Pyrimidine-5-carbonitriles | growingscience.com |

| Ultrasound-Promoted Cyclocondensation | β-Keto ester, Amidine | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

| From Chalcone (B49325) Precursors | Chalcone, Thiourea (B124793)/Guanidine | Sodium Hydroxide (B78521) | 4,6-Disubstituted pyrimidin-2-thiol/amine | semanticscholar.org |

Introduction of the Carbothioamide Functional Group

Once the pyrimidine ring is formed, the carbothioamide group (-CSNH₂) must be introduced, typically at the C4 position. This is rarely achieved in a single step during ring formation and usually requires the functionalization of a pre-existing pyrimidine.

A common strategy involves the conversion of a nitrile (cyano) group. If a pyrimidine-4-carbonitrile (B1589050) is synthesized, it can be treated with hydrogen sulfide (B99878) (H₂S) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding this compound.

Alternatively, a carboxylic acid or ester at the 4-position can be converted to the primary amide, which is then thionated. Lawesson's reagent is a widely used thionating agent for converting amides to thioamides.

In some reported syntheses, the carbothioamide group is built from other functionalities. For example, a multi-step synthesis of pyrimidine-based carbothioamides involved reacting a pyrimidine ethyl ester with thiosemicarbazide (B42300). derpharmachemica.com Another route involves the reaction of a lithiated pyrimidine intermediate with an isothiocyanate, though this often introduces a substituent on the thioamide nitrogen.

| Precursor Functional Group | Reagent(s) | Transformation | Reference |

| Pyrimidine-4-carbonitrile | Hydrogen Sulfide (H₂S), Base (e.g., pyridine) | Nitrile to Thioamide | General Method |

| Pyrimidine-4-carboxamide (B1289416) | Lawesson's Reagent | Amide to Thioamide | General Method |

| Pyrimidine Ethyl Ester | Thiosemicarbazide | Ester to Carbothioamide (via condensation) | derpharmachemica.com |

| Halogenated Pyrimidine | CS₂, NH₄OH, Pb(NO₃)₂ | Halogen to Carbothioamide (multi-step) | researchgate.net |

Derivatization and Functionalization of this compound Scaffolds

With the core structure in hand, further modifications can be made to the this compound scaffold to generate a library of analogues. These modifications can involve adding substituents to various positions on the pyrimidine ring or to the carbothioamide group itself.

Synthesis of Substituted Pyrimidine-Carbothioamide Analogues

The synthesis of substituted analogues allows for the fine-tuning of the molecule's properties. Research has demonstrated several strategies for creating these derivatives.

One approach starts with a pre-functionalized pyrimidine before the carbothioamide group is even formed. For instance, the Biginelli reaction can be used to produce dihydropyrimidines with various aryl groups at the 4-position. derpharmachemica.com These can then be converted to the target carbothioamides, resulting in analogues substituted at C4 and C6. derpharmachemica.com

Another strategy involves building upon a pyrimidine core that already contains the carbothioamide group or a precursor. A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carbothioamide derivatives were synthesized by first constructing a 4-substituted pyrimidine and then elaborating a side chain at the 2-position, which was ultimately converted to a carbothioamide moiety. tandfonline.com This allowed for the introduction of various aryl groups at the C4 position of the pyrimidine ring. tandfonline.com Similarly, bis-α,β-unsaturated carbonyl compounds have been used as synthons to react with thiourea, leading to pyrimidinethiol derivatives with diverse substitutions. semanticscholar.org

Regioselective Modifications and Substituent Placement

Controlling the position of new functional groups on the pyrimidine ring is critical for targeted synthesis. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents on the ring.

In nucleophilic aromatic substitution (SNAr) reactions, which are common for functionalizing pyrimidines, the position of attack is highly sensitive to the electronic nature of substituents. For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com This principle is crucial when planning the synthesis of a specifically substituted this compound. If one were to start with a 2,4-dichloropyrimidine, the C4-chloro atom could be selectively replaced, and this new substituent could then be transformed into a carbothioamide group.

Alkylation reactions also show tunable regioselectivity. For example, in pyrazolo[1,5-a]pyrimidine (B1248293) systems, the site of N-alkylation (N1 vs. N4) can be controlled by the nature of a carboxamide function at the C3 position. researchgate.net Secondary amides directed alkylation to the N1 position, while esters and tertiary amides directed it to the N4 position. researchgate.net While this example is from a fused pyrimidine system, it highlights how remote functional groups can influence regioselective modifications, a principle applicable to the broader pyrimidine class.

Preparation of Hybrid Molecules with Pyrimidine-Carbothioamide Motif

The synthesis of hybrid molecules incorporating the pyrimidine-carbothioamide core is a key strategy for exploring new chemical space. This approach involves covalently linking the pyrimidine moiety to other pharmacologically relevant heterocycles like pyrazole, pyrazoline, thiazole (B1198619), oxadiazole, and thiadiazole.

A significant strategy in the development of novel pyrimidine-based compounds is their conjugation with pyrazolyl or hydrazine-1-carboxamide/carbothioamide moieties. One synthetic route involves a multi-step process starting from commercially available ketones. These ketones are first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones. semanticscholar.org Separately, aminobenzoate esters are treated with cyanamide (B42294) to produce guanidino benzoic acid ester nitrates. semanticscholar.org

The key pyrimidine ring is then formed by reacting the guanidino intermediates with the previously synthesized enaminones in the presence of sodium hydroxide and ethanol (B145695), which yields (4-arylpyrimidin-2-yl)amino)benzoic acids. semanticscholar.orgnih.gov These acids are subsequently refluxed with hydrazine (B178648) hydrate (B1144303) to create the corresponding aroylhydrazides. semanticscholar.orgnih.gov The final step to achieve the target hydrazine-1-carboxamide or carbothioamide conjugates is the reaction of these aroylhydrazides with various isocyanates or isothiocyanates. nih.gov This modular synthesis allows for the introduction of diverse substituents on both the pyrimidine ring and the carboxamide/carbothioamide terminus. nih.gov

Another approach involves preparing 2-amino-4-hydrazinyl-6-methoxy pyrimidine by refluxing 2-amino-4-chloro-6-methoxypyrimidine (B129847) with hydrazine hydrate in ethanol. mdpi.com This intermediate is then reacted with different phenyl isothiocyanate derivatives at room temperature. mdpi.com The higher nucleophilicity of the terminal -NH2 group of the hydrazine moiety compared to the pyrimidine's C2-amino group ensures a selective reaction to form the desired 2-(2-amino-6-methoxypyrimidin-4-yl)-N-phenylhydrazine-carbothioamide derivatives. mdpi.com

Table 1: Synthesis of Pyrimidine-Hydrazine-Carbothioamide Conjugates

| Compound | Starting Material (Pyrimidine Intermediate) | Reagent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-fluorophenyl)hydrazine Carbothioamide | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | 3-Fluorophenyl isothiocyanate | 57.38% | 184-185 | mdpi.com |

| 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(4-chlorophenyl)-hydrazine Carbothioamide | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | 4-Chlorophenyl isothiocyanate | 79.54% | 192-193 | mdpi.com |

The synthesis of hybrid molecules containing pyrazoline and thiazole rings often starts from a pyrimidine-5-carbaldehyde (B119791) derivative. mdpi.com A common pathway begins with a Claisen-Schmidt condensation between a substituted pyrimidine-5-carbaldehyde and an appropriate acetophenone (B1666503) to form a chalcone intermediate. mdpi.comtubitak.gov.tr

This chalcone is then cyclized with thiosemicarbazide in a basic medium, typically sodium hydroxide in refluxing ethanol, to produce a 4,5-dihydropyrazole-1-carbothioamide derivative bearing the pyrimidine moiety at the C-5 position of the pyrazoline ring. mdpi.com This pyrazoline-carbothioamide serves as a crucial building block for the next step. mdpi.comresearchgate.net

The final thiazole ring is constructed via the Hantzsch thiazole synthesis. mdpi.com This involves the condensation of the pyrazoline-carbothioamide intermediate with various α-haloketones (e.g., 2-bromo-1-arylethanones) in refluxing ethanol. mdpi.comresearchgate.net This reaction sequence effectively links the pyrimidine, pyrazoline, and thiazole heterocycles, creating complex hybrid structures. mdpi.com

Table 2: Synthesis of Pyrimidine-Tethered Pyrazoline-Thiazole Hybrids

| Compound ID | Intermediate | Reagent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| B-9 | Chalcone B-4 | Thiosemicarbazide | 76% | 200.3 | mdpi.com |

| BH1-7 (general) | Pyrazoline-carbothioamide B-9 | 2-Bromo-1-arylethanone | Not specified | Not specified | mdpi.com |

The conversion of a pyrimidine-carbothioamide into a pyrimidine-thiadiazole or pyrimidine-oxadiazole hybrid is a common synthetic transformation. The key starting material is often a pyrimidine-5-carbothioamide. asianpubs.org The choice of cyclizing agent dictates whether an oxadiazole or thiadiazole ring is formed. mdpi.com

To synthesize the 1,3,4-thiadiazole (B1197879) ring, the carbothioamide intermediate is treated with a dehydrating agent, most commonly cold concentrated sulfuric acid. jst.go.jpasianpubs.orgmdpi.com The acid catalyzes the intramolecular cyclodehydration to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.com

Conversely, the formation of the 1,3,4-oxadiazole (B1194373) ring is achieved through oxidative cyclization. mdpi.com A typical method involves reacting the carbothioamide with a mixture of iodine and potassium iodide in an aqueous sodium hydroxide solution. jst.go.jpasianpubs.org This process proceeds via an oxidative desulfurization mechanism, where H2S is eliminated to form the oxadiazole ring. jst.go.jp Another reagent used for this transformation is 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). acs.org These distinct reaction conditions allow for the selective synthesis of either the thiadiazole or oxadiazole hybrid from a common precursor. asianpubs.orgmdpi.com

Table 3: Cyclization of Pyrimidine-(5)-carbothioamide

| Target Ring | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3,4-Thiadiazole | Conc. H₂SO₄ | Stirring at room temp, then ice/ammonical water | 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-(5)-1,3,4-thiadiazole-2-amine | 82% | asianpubs.org |

Catalyzed Synthetic Approaches

Catalysis offers powerful tools for the efficient synthesis of pyrimidine rings. Palladium-catalyzed reactions, in particular, have been employed to construct pyrimidine carboxamides, which are structurally related to carbothioamides. A notable example is a four-component reaction strategy that synthesizes pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). nih.gov

This palladium-catalyzed oxidative process is remarkable for its use of DMF as a dual synthon, providing both a one-carbon atom and the amide group, a fact confirmed by isotope-labeling experiments. nih.govmdpi.com The reaction features the formation of four new chemical bonds through a combination of C-H bond functionalization and cross-dehydrogenative coupling processes. nih.gov This strategy highlights the use of readily available starting materials and demonstrates high atom and step economy, making it an attractive approach for generating pyrimidine carboxamide libraries. nih.gov Other catalyzed approaches include the use of copper(II) triflate for synthesizing 2,4-disubstituted pyrimidines from propargyl alcohols and amidines, and iridium- or manganese-mediated four-component syntheses from amidines and alcohols. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. Key strategies include the use of one-pot reactions, solvent-free conditions, and environmentally benign catalysts or catalyst-free systems. mdpi.comgrowingscience.com

One-pot, multi-component reactions are particularly advantageous as they reduce the number of intermediate purification steps, saving time, solvents, and resources. rsc.org For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine hydrochloride under solvent-free conditions using magnetic nano Fe3O4 particles as a recyclable catalyst. growingscience.com

The use of safer solvents like ethanol or water is another cornerstone of green synthetic chemistry. mdpi.comrsc.org The synthesis of 2-amino-4-hydrazinyl-6-methoxy pyrimidine and its subsequent conversion to carbothioamide derivatives is performed in ethanol. mdpi.com Similarly, the Biginelli-type reaction to form tetrahydropyrimido[4,5-d]pyrimidine-diones has been successfully carried out in refluxing water using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. rsc.org These methods, which often proceed efficiently without the need for harsh catalysts or solvents, represent a more sustainable path toward the synthesis of this compound and related structures. mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Efficacy

The journey to potent and selective therapeutic agents begins with understanding the fundamental structural requirements for biological activity. For pyrimidine-4-carbothioamide derivatives, this involves a detailed analysis of the pyrimidine (B1678525) ring itself, the attached carbothioamide moiety, and the spatial arrangement of atoms within the molecule.

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. ontosight.airesearchgate.netnih.gov The type and position of substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, the introduction of an amino group at the C-2 position of the pyrimidine nucleus has been shown to enhance antibacterial activity. ontosight.ai Similarly, the presence of methoxy, hydroxy, and halogen substituents can lead to significant inhibitory effects against various microorganisms. ontosight.ai In the context of anticancer activity, electron-withdrawing groups such as chloro (Cl) and nitro (NO₂) at the C-5 or C-6 positions have been found to enhance the potency of pyrimidine derivatives. ijsat.org

Research on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors revealed that while the pyrimidine scaffold is optimal, the removal of the nitrogen atom at the X₂ position resulted in a tenfold decrease in potency, suggesting its importance in hydrogen bond interactions with the target protein. acs.org Conversely, modifications at the C-5 position of the pyrimidine ring can influence binding affinity for enzymes like thymidylate synthase, with bulky substituents like a propyl group potentially causing steric hindrance. nih.gov In some cases, an unsubstituted C-5 position is favorable, as seen in derivatives that strongly inhibit PGE₂ generation. rsc.org

The fungicidal activity of some pyrimidine derivatives is enhanced by a dimethylamino group at the 2-position and a phenoxy substructure at the 4-position. sioc-journal.cn However, adding a methyl group at the 5-position can diminish this activity. sioc-journal.cn

| Position on Pyrimidine Ring | Substituent | Observed Effect on Biological Activity | Target/Activity | Citation |

|---|---|---|---|---|

| C-2 | Amino group | Enhanced antibacterial activity | Antibacterial | ontosight.ai |

| C-2 | Dimethylamino group | Enhanced fungicidal activity | Fungicidal | sioc-journal.cn |

| C-4 | Phenoxy substructure | Good fungicidal activity | Fungicidal | sioc-journal.cn |

| C-5 | Electron-withdrawing groups (e.g., Cl, NO₂) | Enhanced anticancer potency | Anticancer | ijsat.org |

| C-5 | Methyl group | Diminished fungicidal activity | Fungicidal | sioc-journal.cn |

| C-5 | Unsubstituted (Hydrogen) | Strong inhibition of PGE₂ generation | Anti-inflammatory | rsc.org |

The carbothioamide group (-CSNH₂) is a crucial pharmacophore, and modifications to its nitrogen atom can significantly impact biological activity. In a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, replacing the carboxamide (-CONH₂) group with a carbothioamide (-CSNH₂) led to a complete loss of inhibitory activity against the eEF-2K enzyme. nih.gov This highlights the specific requirements of the binding pocket for this particular target.

In the development of RXRα antagonists, introducing various alkyl, aryl, or aralkyl groups to the nitrogen atom of the carboxamide or carbothioamide moiety was a key strategy to modulate potency. tandfonline.com For instance, in a series of thiourea (B124793) derivatives, compounds with a benzyl (B1604629) group at the R²-position (on the carbothioamide nitrogen) displayed better cytotoxicity against HepG2 cells than those with a phenyl group. nih.gov This suggests that the size, shape, and flexibility of the substituent on the carbothioamide nitrogen are critical for effective interaction with the target.

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules. In the optimization of pyrimidine-4-carboxamide (B1289416) derivatives as NAPE-PLD inhibitors, stereochemistry was a key factor. nih.govnih.govresearchgate.net

A significant breakthrough was achieved by the conformational restriction of an N-methylphenethylamine group. Replacing it with an (S)-3-phenylpiperidine moiety led to a 3-fold increase in inhibitory potency. nih.govnih.govresearchgate.net This indicates that the specific (S)-configuration is preferred for binding to the target enzyme. Furthermore, the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by 10-fold. nih.govnih.gov This underscores the importance of the specific stereoisomer for optimal biological effect.

Optimization of Pharmacological Potency through Structural Diversification

The quest for enhanced pharmacological potency often involves a systematic diversification of the lead compound's structure. This strategy aims to fine-tune the molecule's properties to maximize its therapeutic effect. The development of pyrimidine-based drugs has seen extensive use of this approach. rsc.orgmdpi.commdpi.com

In the pursuit of potent anti-inflammatory agents, the introduction of a substituted aromatic moiety at the amide nitrogen of certain pyrimidine derivatives resulted in enhanced activity. rsc.org Similarly, incorporating a 3-morpholinopropan-1-amine moiety into a pyrazolo[4,3-d]pyrimidine core was found to boost activity. rsc.org

For tropomyosin receptor kinase (Trk) inhibitors with a pyrazolo[1,5-a]pyrimidine (B1248293) framework, structural modifications led to compounds with exceptionally high potency, with IC₅₀ values below 0.02 nM. mdpi.com The presence of a carboxamide at the third position was found to enhance Trk inhibitory activity. mdpi.com

Relationship between Structural Modifications and Biological Selectivity

Achieving selectivity is a major goal in drug design, as it minimizes off-target effects and improves the safety profile of a drug. Structural modifications are a key tool for enhancing the biological selectivity of this compound derivatives. researchgate.net

In the context of anticancer therapeutics, fusing the pyrimidine ring with other heterocyclic systems like quinazoline, thienopyrimidine, or pyridopyrimidine has been shown to improve bioavailability and selectivity. ijsat.org This approach creates more complex and rigid structures that can interact more specifically with the intended biological target.

For RXRα antagonists, a series of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives were designed to achieve selectivity. tandfonline.comnih.gov The position of the pyrimidin-2-ylamino)benzoyl group (meta or para) and the nature of the substituents on both the pyrimidine ring and the carbothioamide nitrogen were varied to fine-tune the selectivity for the RXRα receptor. tandfonline.comnih.gov

Modulation of Physicochemical Properties for Enhanced Biological Performance

The biological performance of a drug is not solely dependent on its potency but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Structural modifications are often employed to optimize these properties for better in vivo performance. rsc.orgmdpi.com

In the development of NAPE-PLD inhibitors, a primary focus was to improve the physicochemical properties of the hit compound to allow for in vivo use. nih.gov The replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine was a key modification that reduced lipophilicity, a desirable trait for improving drug-like properties, and also increased activity. nih.govnih.gov

Biological Activities and Pharmacological Investigations

Anticancer Potential

The anticancer potential of pyrimidine-4-carbothioamide derivatives has been explored through several key cellular pathways. These compounds have demonstrated the ability to antagonize nuclear receptors, inhibit critical growth factor receptors, suppress cancer cell growth, and interfere with the cellular machinery of mitosis.

This compound derivatives have been identified as antagonists of the Retinoid X Receptor alpha (RXRα), a ligand-dependent transcription factor that plays a crucial role in cancer development. mdpi.comnih.gov Dysregulation of RXRα's expression and function is implicated in the onset and progression of many cancers. mdpi.comnih.gov

Certain hydrazine (B178648) carbothioamide derivatives incorporating a pyrimidine (B1678525) structure have been shown to induce apoptosis, or programmed cell death, in a manner dependent on RXRα. mdpi.com A key compound from one study, designated as 6A, was found to induce the cleavage of poly (ADP-ribose) polymerase (PARP) in a time- and dose-dependent manner. mdpi.com PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.gov

Furthermore, this pyrimidine-carbothioamide derivative significantly stimulated the activity of caspase-3. mdpi.com Caspases are a family of protease enzymes that are central to the apoptotic process. nih.gov The activation of caspase-3 is a critical step in the executive phase of apoptosis, leading to the breakdown of cellular components. nih.govnih.gov Synthetic RXRα antagonists can promote mitochondria-mediated apoptosis or induce apoptosis dependent on Tumor Necrosis Factor-alpha (TNFα). nih.gov

Research indicates that these pyrimidine-based compounds can selectively bind to the ligand-binding domain (LBD) of RXRα. mdpi.com For instance, the derivative known as 6A demonstrated a submicromolar affinity for the RXRα LBD, with a dissociation constant (Kd) of 1.20 × 10−7 M. mdpi.com This selective binding is crucial as it allows the compound to act as a modulator of RXRα, inhibiting its normal function and promoting apoptotic pathways in cancer cells. mdpi.com

The pyrimidine scaffold is a well-established component in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a member of the tyrosine kinase receptor family, and its uncontrolled activation can lead to increased cell proliferation and decreased apoptosis, promoting cancer growth. nih.govclinpgx.org Pyrimidine analogues have been found to inhibit the phosphorylated tyrosine kinase (PTK) site where the epidermal growth factor (EGF) ligand binds, thereby reducing the downstream signaling that drives cancer cell proliferation and differentiation. nih.gov Small molecule EGFR inhibitors typically compete with ATP to bind to the catalytic domain of the kinase, which in turn inhibits EGFR autophosphorylation and its subsequent signaling cascades. clinpgx.orgmdpi.com

The antiproliferative activity of this compound derivatives has been evaluated against various human cancer cell lines. In these assays, the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter. nih.gov

One study highlighted a specific (pyrimidin-2-ylamino)benzoyl hydrazine-1-carbothioamide derivative (compound 6A) that exhibited potent antiproliferative activity against human cancer cell lines HepG2 (liver cancer) and A549 (lung cancer), with IC50 values of less than 10 µM. mdpi.com Notably, this compound showed low cytotoxicity in normal human cell lines LO2 and MRC-5, with IC50 values greater than 100 µM, suggesting a degree of selectivity for cancer cells. mdpi.com

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | <10 |

| A549 | Lung Carcinoma | <10 |

| LO2 | Normal Human Liver Cell | >100 |

| MRC-5 | Normal Human Lung Fibroblast | >100 |

Substituted pyrimidines have been identified as a class of tubulin polymerization inhibitors. nih.govnih.gov Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com

Derivatives containing the pyrimidine ring have been shown to bind to the colchicine-binding site on tubulin. nih.gov This binding prevents the assembly of tubulin into microtubules. nih.gov For example, one study reported that a library of new pyrimidine analogs exhibited potent activity, with one compound, K10, showing IC50 values ranging from 0.07-0.80 μM against four different cancer cell lines. nih.gov This compound was confirmed to inhibit microtubule polymerization, block the cell cycle at the G2/M phase, and induce apoptosis. nih.gov

Focal Adhesion Kinase (FAK) Inhibition

There is currently no direct scientific literature available that specifically investigates the inhibitory activity of this compound against Focal Adhesion Kinase (FAK). However, the broader class of pyrimidine derivatives has been a significant area of focus in the development of FAK inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, making it a key target in cancer therapy. Research has shown that various substituted pyrimidine cores can effectively bind to and inhibit the activity of FAK, demonstrating the potential of this chemical scaffold in the design of novel anti-cancer agents. These findings suggest that while this compound itself has not been evaluated, its core structure is recognized for its potential in FAK inhibition.

Anticonvulsant Activities

The anticonvulsant properties of pyrimidine-carbothioamide derivatives have been a subject of scientific investigation, with studies focusing on their efficacy in established seizure models and their underlying mechanisms of action.

Evaluation in Seizure Models (e.g., Maximum Electroshock Seizure (MES), Subcutaneous Pentylenetetrazole (scPTZ))

A series of 5,6-Dihydropyrimidine-1(2H)-carbothioamides, structurally related to this compound, has been synthesized and evaluated for their anticonvulsant potential using standard preclinical models. researchgate.netresearchgate.net The maximal electroshock (MES) seizure model is used to identify compounds effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) model is employed to screen for agents that may be effective against absence seizures.

In these studies, several derivatives demonstrated significant anticonvulsant activity. For instance, one of the most active compounds from a studied series effectively suppressed seizures in both the MES and scPTZ models. researchgate.net The potency of these compounds is often quantified by their median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The following table summarizes the anticonvulsant activity of a particularly potent 5,6-Dihydropyrimidine-1(2H)-carbothioamide derivative. researchgate.net

| Seizure Model | ED50 (mg/kg) |

| Maximum Electroshock Seizure (MES) | 15.6 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 278.4 |

This data is for a highly active compound within a series of 5,6-Dihydropyrimidine-1(2H)-carbothioamides.

Inhibition of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of epilepsy. nih.gov One of the key enzymes in the metabolism of GABA is GABA aminotransferase (GABA-AT). Inhibition of this enzyme leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect. nih.gov

In vitro assays have been conducted to determine the GABA-AT inhibitory activity of pyrimidine-carbothioamide derivatives. researchgate.net The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. A potent derivative from the 5,6-Dihydropyrimidine-1(2H)-carbothioamide series exhibited significant inhibitory activity against GABA-AT, with an IC50 value of 12.23 μM. researchgate.net This finding suggests that the anticonvulsant effects of these compounds may be, at least in part, mediated through the inhibition of GABA-AT.

Presynaptic GABA-Mediated Mechanisms

While direct studies on the presynaptic GABA-mediated mechanisms of this compound are not available, the demonstrated inhibition of GABA-AT by its derivatives suggests an increase in ambient GABA levels. researchgate.net This elevated GABA could then act on both presynaptic and postsynaptic GABA receptors to exert its anticonvulsant effects. The enhancement of GABAergic transmission is a well-established strategy for the control of seizures. nih.gov

Anti-inflammatory Properties

While specific research on the anti-inflammatory properties of this compound is limited, the broader class of pyrimidine derivatives has been extensively studied for its potential to modulate inflammatory pathways. smolecule.comnih.govmdpi.comsemanticscholar.org

Modulation of Inflammatory Mediators (e.g., COX-1, COX-2, iNOS, NF-κB, AP-1, TNF-α, Interlequins)

Scientific investigations into various pyrimidine derivatives have revealed their capacity to inhibit key enzymes and signaling pathways involved in inflammation. nih.govmdpi.com Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. nih.govmdpi.com Studies have shown that certain pyrimidine derivatives can act as selective inhibitors of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govmdpi.com

The following table presents the COX inhibitory activity of two pyrimidine derivatives from a research study, demonstrating their selectivity for COX-2. nih.govmdpi.com

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Pyrimidine Derivative L1 | >10 | 0.21 | >47.6 |

| Pyrimidine Derivative L2 | >10 | 0.23 | >43.5 |

| Meloxicam (Reference) | 6.8 | 0.24 | 28.3 |

| Piroxicam (Reference) | 1.8 | 1.2 | 1.5 |

This data is for specific pyrimidine derivatives, not this compound.

While the direct effects of this compound on other inflammatory mediators such as inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), tumor necrosis factor-alpha (TNF-α), and interleukins have not been specifically reported, the anti-inflammatory potential of the pyrimidine scaffold suggests that this is a plausible area for future research.

In vitro and In vivo Anti-inflammatory Assays

Currently, there is a lack of specific published data from in vitro and in vivo studies designed to evaluate the anti-inflammatory potential of this compound. Standard assays, such as cyclooxygenase (COX-1 and COX-2) inhibition, lipoxygenase (LOX) inhibition, nitric oxide (NO) production in stimulated macrophages, and animal models of inflammation like carrageenan-induced paw edema, have not been specifically reported for this compound in the available literature.

Antimicrobial Spectrum

Detailed studies quantifying the antimicrobial spectrum of this compound are not sufficiently available to provide specific efficacy data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Specific data from antibacterial screening of this compound against representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains is not detailed in the accessible scientific research.

Antifungal Efficacy

There is a lack of specific research findings detailing the antifungal efficacy of this compound against common fungal pathogens (e.g., Candida albicans, Aspergillus niger). Consequently, data on its potential as an antifungal agent is not available.

Antiviral Activities

While the pyrimidine core is a feature of many antiviral drugs, specific studies investigating the antiviral activity of this compound against various viral strains have not been found in the reviewed literature.

Antituberculosis Potential

The potential of this compound as an antituberculosis agent has not been specifically evaluated in published research. There is no available data on its activity against Mycobacterium tuberculosis.

Antimalarial and Antileishmanial Activities

Specific investigations into the efficacy of this compound against parasites such as Plasmodium falciparum (malaria) and Leishmania species have not been reported in the available scientific literature.

Enzyme Inhibitory Activities (Beyond Specific Disease Contexts)

Derivatives of this compound have been the subject of various pharmacological investigations to determine their potential as inhibitors of several key enzymes. These studies explore the structure-activity relationships that govern their inhibitory potency and selectivity, providing a foundation for the development of targeted therapeutic agents. The following sections detail the inhibitory activities of these compounds against specific enzymes, independent of any single disease context.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD is a significant area of research for understanding the roles of NAEs in various physiological processes.

Research into a library of pyrimidine-4-carboxamides, a class of compounds closely related to pyrimidine-4-carbothioamides, has led to the identification of potent NAPE-PLD inhibitors. nih.govnih.gov Through systematic modification of a hit compound from a high-throughput screening, researchers developed LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.gov The structure-activity relationship (SAR) studies revealed key molecular features that enhance inhibitory activity. For instance, restricting the conformation of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety resulted in a 3-fold increase in inhibitory potency. nih.govnih.gov A further 10-fold increase in activity was achieved by substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine, which also reduced the compound's lipophilicity. nih.gov These modifications culminated in the development of LEI-401, identified as N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, a potent and selective NAPE-PLD inhibitor suitable for both in vitro and in vivo studies. nih.govnih.gov

| Compound | Key Structural Moieties | Relative Potency Improvement | Notes |

|---|---|---|---|

| Initial Hit | N-methylphenethylamine, Morpholine | Baseline | Identified from high-throughput screening. |

| Intermediate 1 | (S)-3-phenylpiperidine, Morpholine | 3-fold | Conformational restriction increases potency. nih.gov |

| LEI-401 | (S)-3-phenylpiperidine, (S)-3-hydroxypyrrolidine | 10-fold (over Intermediate 1) | Reduced lipophilicity and nanomolar potency. nih.gov |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a potential therapeutic target for type 2 diabetes and obesity. It is responsible for converting inactive cortisone to active cortisol within tissues, and lowering tissue glucocorticoid levels is expected to have beneficial metabolic effects. nih.gov

A novel pyrimidine derivative, identified as Compound C, has been investigated as an 11β-HSD1 inhibitor. nih.gov In vitro studies demonstrated that this compound inhibits the enzyme with a half-maximal inhibitory concentration (IC50) of 0.07 μM. nih.gov In preclinical studies using high-fat diet-fed mice, administration of Compound C resulted in over 90% inhibition of liver 11β-HSD1. nih.gov This significant level of enzyme inhibition was associated with improvements in metabolic parameters, including reductions in body weight, food intake, and blood glucose levels. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound C | 11β-HSD1 | 0.07 μM |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov CA inhibitors have applications in treating various conditions, including glaucoma and epilepsy. researchgate.netnih.gov

Novel synthesized pyrimidine derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.netnih.gov These studies revealed that the pyrimidine scaffold is a promising basis for the development of effective CA inhibitors. The synthesized compounds demonstrated potent inhibition, with inhibition constant (Ki) values in the nanomolar range. nih.gov For the hCA I isoenzyme, the Ki values of the derivatives ranged from 39.16 ± 7.70 nM to 144.62 ± 26.98 nM. researchgate.netnih.gov Even greater potency was observed against the hCA II isoenzyme, with Ki values ranging from 18.21 ± 3.66 nM to 136.35 ± 21.48 nM. researchgate.netnih.gov

| Target Isoenzyme | Inhibition Constant (Ki) Range (nM) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 39.16 – 144.62 |

| Human Carbonic Anhydrase II (hCA II) | 18.21 – 136.35 |

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor. While this method has been applied to numerous pyrimidine (B1678525) derivatives to explore their potential as inhibitors for various biological targets, no specific docking studies for Pyrimidine-4-carbothioamide were found. samipubco.commdpi.comjbcpm.comnih.gov

Prediction of Ligand-Receptor Binding Interactions

There are no available studies detailing the predicted binding interactions between this compound and specific biological receptors. Research on its derivatives, however, often involves docking them into the active sites of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) or various kinases to predict binding modes and affinities. nih.gov

Identification of Crucial Binding Pockets and Residues

Without specific molecular docking studies for this compound, there is no information identifying crucial binding pockets or amino acid residues that would interact with this particular compound.

Density Functional Theory (DFT) Calculations

DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. While DFT is a common method for characterizing new pyrimidine and carbothioamide derivatives, samipubco.comdntb.gov.uanih.govresearchgate.net specific published data on the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or reactivity descriptors for this compound could not be located.

Molecular Dynamics (MD) Simulations for Complex Stability

MD simulations are employed to assess the stability of a ligand-receptor complex over time. Such simulations provide insights into the dynamic behavior of the molecule within a binding site. No MD simulation studies specifically assessing the stability of a this compound-receptor complex have been reported in the available literature. These types of simulations are typically performed on more complex derivatives that have shown promise in initial docking screenings. consensus.appresearchgate.net

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical components of pharmacokinetic profiling.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

There is no specific, published in silico ADME profile for this compound. General ADME prediction studies have been conducted on large libraries of pyrimidine derivatives, assessing parameters like water solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov These studies help in filtering large sets of compounds to identify candidates with favorable drug-like properties, but data tables with predicted values for the unsubstituted this compound are not available.

Blood-Brain Barrier (BBB) Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. In silico models provide a valuable tool for predicting the BBB permeability of molecules, thereby guiding the selection and optimization of drug candidates. These predictive models often rely on the calculation of various physicochemical properties that are known to influence a compound's ability to traverse the BBB.

For this compound, while direct experimental data on its BBB penetration is not extensively available, its potential can be inferred from its calculated molecular descriptors in comparison to its close analog, Pyrimidine-4-carboxamide (B1289416). Key properties influencing BBB penetration include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with lower molecular weight, optimal lipophilicity, and lower polar surface area are more likely to cross the BBB.

Below is a data table comparing the predicted physicochemical properties of this compound and Pyrimidine-4-carboxamide, which are crucial for BBB penetration prediction.

| Molecular Descriptor | This compound | Pyrimidine-4-carboxamide | General Guideline for Good BBB Penetration |

|---|---|---|---|

| Molecular Weight (g/mol) | 139.18 | 123.12 | < 400-500 |

| logP (Octanol-Water Partition Coefficient) | 0.8 - 1.2 (Predicted) | -0.5 - 0.0 (Predicted) | 1 - 3 |

| Topological Polar Surface Area (TPSA) (Ų) | ~80-90 (Predicted) | ~60-70 (Predicted) | < 90 |

| Hydrogen Bond Donors | 2 | 2 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | 3 | ≤ 7 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in understanding the chemical features that govern the therapeutic efficacy of a drug and in guiding the design of more potent analogs. While specific QSAR studies focusing solely on this compound are limited, a wealth of information can be gleaned from studies on structurally related pyrimidine derivatives, such as pyrimidine-4-carboxamides. rsc.orgresearchgate.netnih.govnih.gov

Research on pyrimidine-4-carboxamide derivatives as inhibitors of various enzymes has highlighted key structural features that influence their activity. rsc.orgresearchgate.netnih.govnih.gov These studies often reveal that substitutions at different positions of the pyrimidine ring can significantly impact potency and selectivity. For instance, modifications at the C2 and C6 positions of the pyrimidine ring have been shown to be critical for interaction with target proteins. rsc.orgresearchgate.netnih.govnih.gov

A hypothetical QSAR study on a series of this compound derivatives might explore how different substituents on the pyrimidine ring affect a particular biological activity. The findings of such a study could be summarized in a table similar to the one below, which is based on general principles observed in QSAR studies of related pyrimidine compounds.

| Position of Substitution | Nature of Substituent | Observed Effect on Activity (Hypothetical) | Rationale |

|---|---|---|---|

| C2 | Small, lipophilic groups | Increase in potency | May fit into a hydrophobic pocket of the target enzyme. |

| C2 | Bulky, polar groups | Decrease in potency | May cause steric hindrance or unfavorable polar interactions. |

| C5 | Electron-withdrawing groups | Increase in potency | May enhance the hydrogen bonding capacity of the carbothioamide moiety. |

| C6 | Aromatic rings | Variable effect | Dependent on the specific interactions with the target protein; potential for π-π stacking. |

These hypothetical relationships underscore the importance of systematic structural modifications and the subsequent evaluation of their impact on biological activity. The insights gained from such QSAR analyses are invaluable for the rational design of novel this compound derivatives with improved therapeutic profiles.

Chemoinformatics for Compound Design and Screening

Chemoinformatics combines computational techniques with chemical information to aid in the drug discovery process. For a scaffold like this compound, chemoinformatics plays a crucial role in the design of compound libraries and in the virtual screening of these libraries to identify promising drug candidates.

The this compound core can serve as a versatile scaffold for the creation of large, diverse chemical libraries. nih.gov By attaching various chemical moieties at different positions of the pyrimidine ring, a vast chemical space can be explored. Chemoinformatic tools can be employed to ensure the diversity and drug-likeness of the designed library. For example, filters can be applied to remove compounds with undesirable properties, such as high molecular weight, poor predicted solubility, or potential toxicity.

Once a virtual library based on the this compound scaffold is constructed, it can be subjected to virtual screening against a specific biological target. This process involves docking the compounds from the library into the active site of the target protein and scoring their potential binding affinity. The top-scoring compounds can then be selected for synthesis and experimental testing.

The general workflow for using chemoinformatics in the design and screening of a this compound-based library is outlined below:

| Step | Description | Chemoinformatic Tools and Techniques |

|---|---|---|

| 1. Scaffold Selection | Selection of this compound as the core structure. | Analysis of known bioactive molecules containing the pyrimidine scaffold. |

| 2. Library Design | Enumeration of a virtual library by adding a variety of substituents to the scaffold. | Combinatorial library enumeration software, diversity analysis tools. |

| 3. Library Filtering | Removal of compounds with undesirable physicochemical properties or reactive functional groups. | Lipinski's Rule of Five, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models. |

| 4. Virtual Screening | Docking of the filtered library against a biological target to predict binding affinities. | Molecular docking software (e.g., AutoDock, Glide), scoring functions. |

| 5. Hit Selection | Prioritization of compounds for synthesis and biological evaluation based on docking scores and visual inspection of binding modes. | Data visualization tools, clustering algorithms. |

Through these chemoinformatic approaches, the drug discovery process can be significantly accelerated, allowing for the efficient identification of novel and potent drug candidates based on the this compound scaffold.

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Pyrimidine-4-carbothioamide Analogues

The quest for more potent and selective therapeutic agents necessitates the continuous design and synthesis of novel this compound analogues. Future efforts will likely concentrate on strategic structural modifications to optimize pharmacokinetic and pharmacodynamic profiles. Key strategies include the introduction of diverse substituents on the pyrimidine (B1678525) ring and the carbothioamide group to modulate activity and selectivity.

One promising approach involves the fusion of the this compound core with other heterocyclic systems to create hybrid molecules with enhanced biological activity. For instance, the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives has been explored to develop novel retinoid X receptor alpha (RXRα) antagonists with potential anticancer properties. nih.gov The design strategy for these next-generation analogues often involves structure-activity relationship (SAR) studies to identify key pharmacophoric features. For example, in the development of RXRα antagonists, it was found that introducing a 4-pyridyl group at the C-4 position of the pyrimidine ring resulted in stronger antiproliferative activity compared to 3-pyridyl or 2-pyridyl substitutions. nih.gov

Furthermore, multicomponent reactions are being investigated as an efficient method for the synthesis of this compound derivatives, allowing for the creation of diverse chemical libraries for high-throughput screening. smolecule.com The development of novel synthetic methodologies will be crucial in accessing a wider chemical space and generating analogues with improved therapeutic potential.

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways and targets. The traditional "one-target, one-drug" approach may not be sufficient to address the multifaceted nature of these conditions. Consequently, the development of multi-target drugs, which can simultaneously modulate several key proteins or pathways, is gaining significant traction. This compound derivatives, with their versatile scaffold, are well-suited for the design of such multi-target agents.

For instance, new series of pyrimidine and pyridine (B92270) diamines have been designed as dual binding site inhibitors of cholinesterases (ChEs), which are key targets in Alzheimer's disease. uniroma1.itnih.govacs.orgacs.org These compounds feature two small aromatic moieties separated by a flexible linker, allowing them to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. uniroma1.it Similarly, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been developed as dual inhibitors of BRD4 and PLK1, two important targets in cancer therapy. mdpi.com

The future in this area lies in the rational design of this compound derivatives that can selectively interact with a predefined set of targets involved in a specific disease. This will require a deep understanding of the disease pathology and the identification of synergistic target combinations.

Strategies for Enhancing Selectivity and Minimizing Off-Target Effects

A critical challenge in drug development is to design compounds that exhibit high selectivity for their intended target, thereby minimizing off-target effects and associated toxicities. For this compound derivatives, several strategies can be employed to enhance selectivity.

Structure-based drug design, guided by X-ray crystallography of the target protein in complex with an inhibitor, is a powerful tool for designing selective ligands. By understanding the specific interactions between the compound and the active site, modifications can be made to the this compound scaffold to improve binding affinity and selectivity. For example, in the development of Bruton's tyrosine kinase (Btk) inhibitors, X-ray guided structure-based design was used to identify a novel series of potent and selective covalent inhibitors. nih.gov

Another strategy involves the exploration of different binding modes. For instance, the discovery of a series of novel pyrimidine analogs as non-covalent inhibitors of Btk demonstrated high selectivity by binding to an unactivated conformation of the kinase. nih.gov Computational approaches, such as molecular docking and free energy calculations, can also be used to predict the binding affinity of a compound for its target and off-targets, thus guiding the design of more selective analogues. acs.org

Application of Advanced Computational Techniques in Drug Design

Advanced computational techniques are playing an increasingly important role in accelerating the drug discovery process. For this compound research, these tools can be applied at various stages, from hit identification to lead optimization.

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool for understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.govmdpi.comimist.ma By developing predictive QSAR models, researchers can design new analogues with improved potency. For example, 3D-QSAR studies on diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors have provided insights into the key structural features required for activity. mdpi.com

Molecular docking simulations can predict the binding mode of this compound derivatives within the active site of a target protein, providing valuable information for structure-based drug design. nih.govrsc.org Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding interactions and the stability of the complex. uniroma1.itnih.govresearchgate.net These computational methods, when used in conjunction with experimental data, can significantly streamline the design and optimization of novel this compound-based therapeutics.

Development of this compound as Pharmacological Probes

Pharmacological probes are essential tools for studying the function of proteins and biological pathways in their native cellular environment. This compound derivatives, with their potential for high potency and selectivity, can be developed into valuable chemical probes.

One promising application is the development of fluorescent probes. By attaching a fluorescent tag to the this compound scaffold, researchers can visualize the localization and dynamics of the target protein within living cells. For example, a pyrimidine-based sensor has been synthesized and fabricated into fluorescent organic nanoparticles for the detection of Pseudomonas aeruginosa. rsc.org This demonstrates the potential of pyrimidine derivatives to be functionalized for specific detection and imaging applications.

The development of chemical probes often involves the synthesis of derivatives with specific functionalities, such as biotin (B1667282) tags for affinity purification or photo-crosslinkers for identifying protein-protein interactions. mskcc.org The versatile chemistry of the this compound core makes it amenable to such modifications, opening up new avenues for its use in chemical biology and target validation studies.

Emerging Therapeutic Applications and Undiscovered Biological Activities

While this compound derivatives have shown promise in areas such as cancer and neurodegenerative diseases, their full therapeutic potential is likely yet to be realized. Ongoing research is continuously uncovering new biological activities and potential therapeutic applications for this class of compounds.

For instance, pyrimidine derivatives have been investigated for their potential as inhibitors of N-acyl phosphatidylethanolamine (B1630911) phospholipase D, suggesting applications in neuropharmacology and pain management. smolecule.com The pyrimidine scaffold is also a key component in drugs targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. arabjchem.org

Future research will likely focus on screening this compound libraries against a broader range of biological targets to identify novel therapeutic opportunities. This could lead to the discovery of first-in-class drugs for diseases with unmet medical needs. The exploration of their potential in areas such as infectious diseases, inflammatory disorders, and metabolic diseases warrants further investigation.

Challenges and Opportunities in the Field of this compound Research

Despite the significant promise of this compound derivatives, several challenges need to be addressed to translate their potential into clinical applications. A major hurdle in drug development is overcoming issues related to poor solubility, bioavailability, and metabolic instability. acs.org Optimizing the physicochemical properties of these compounds will be crucial for their successful development as drugs.

Another challenge is the potential for the development of drug resistance, particularly in the context of cancer and infectious diseases. mdpi.com Strategies to overcome resistance, such as the development of combination therapies or compounds that target resistance mechanisms, will be important areas of future research.

Despite these challenges, the field of this compound research is ripe with opportunities. The versatility of the pyrimidine scaffold allows for extensive chemical modification, providing a rich platform for the discovery of novel drug candidates. arabjchem.orgnih.gov The increasing availability of structural information for biological targets and the continuous improvement of computational drug design tools will further accelerate the discovery and development of new this compound-based therapies. researchgate.netresearchgate.net The exploration of novel biological targets and the application of innovative drug delivery technologies will also open up new frontiers for this promising class of compounds. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrimidine-4-carbothioamide, considering regioselectivity and functional group compatibility?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, thioamide introduction at the 4-position can be achieved using thiourea derivatives under reflux conditions with polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine. Reaction optimization should focus on temperature (80–120°C) and pH control (neutral to mildly alkaline) to minimize side products like oxidized pyrimidines . Reagent selection (e.g., Lawesson’s reagent for thionation) and protecting group strategies for adjacent substituents (e.g., amino or hydroxyl groups) are critical to preserve regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm the thioamide group’s position and hydrogen bonding patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography to resolve crystal packing and intermolecular interactions, as demonstrated for structurally analogous pyrimidine derivatives .

- HPLC with UV/Vis detection (≥98% purity threshold) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. How is the biological activity of this compound assessed in enzyme inhibition studies?

- Methodological Answer : Standard protocols involve:

- Kinetic assays (e.g., fluorescence-based or spectrophotometric) to measure inhibition constants (Ki) against target enzymes (e.g., kinases or proteases).

- Dose-response curves (IC50 determination) using serial dilutions (nM–µM range).

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes, validated by mutagenesis studies on active-site residues .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with activity data.

- DFT calculations (B3LYP/6-31G*) optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.

- MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., thioamide-S···enzyme backbone) .

Q. What strategies resolve contradictions in biological assay data for this compound analogs?

- Methodological Answer :

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to distinguish false positives.

- Metabolic stability testing (microsomal incubation, LC-MS/MS) to rule out off-target effects from metabolite interference.